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Introduction
BMS-986163 is a novel investigational agent developed for the treatment of major depressive

disorder (MDD). It is a water-soluble phosphate prodrug that, upon intravenous administration,

rapidly converts to its active parent molecule, BMS-986169.[1][2] This active compound

functions as a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit

of the N-methyl-D-aspartate (NMDA) receptor.[1][3] The rationale for its development is rooted

in the growing body of evidence suggesting that modulation of the glutamatergic system,

particularly through NMDA receptor antagonism, can produce rapid and robust antidepressant

effects.[1] This technical guide provides a comprehensive overview of the preclinical data

demonstrating the central nervous system (CNS) target engagement of BMS-986163.

Mechanism of Action
BMS-986163 is designed as an intravenous therapy. Following administration, it is rapidly

metabolized to BMS-986169.[1][2] The active moiety, BMS-986169, selectively binds to an

allosteric site on the GluN2B subunit of the NMDA receptor.[3][4] This binding event negatively

modulates the receptor's function, reducing ion flow through the channel in response to

glutamate and glycine binding. This targeted modulation of GluN2B-containing NMDA receptors

is hypothesized to initiate downstream signaling cascades that lead to its antidepressant

effects, distinguishing it from non-selective NMDA receptor antagonists like ketamine.[1]
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Quantitative Data on Target Engagement
The preclinical evaluation of BMS-986163 and its active form, BMS-986169, has yielded

significant quantitative data supporting its engagement with the GluN2B target in the CNS.

Table 1: In Vitro Binding Affinity and Functional Activity
of BMS-986169

Parameter Species/System Value Reference

Binding Affinity (Ki)

GluN2B Allosteric Site Rat 4.0 nM [1][2]

Monkey 6.3 nM [3]

Human 4.03 nM [3]

Functional Inhibition

(IC50)

GluN2B Receptor

Function

Human (in Xenopus

oocytes)
24.1 nM [3]

hERG Channel

Activity
Human 28.4 µM [3]

Table 2: In Vivo GluN2B Receptor Occupancy of BMS-
986169 in Rodents

Species
Dose (mg/kg,
i.v.)

Receptor
Occupancy
(%)

Plasma
Concentration
(nM)

Reference

Mouse 1.0 73% 270 [2]

Mouse 3.0 95% Not Reported [2]

Note: Detailed dose-response curves for receptor occupancy are not publicly available in the

reviewed literature.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical

assessment of BMS-986163's CNS target engagement.

Ex Vivo GluN2B Receptor Occupancy Assay (via
[3H]MK-801 Binding)
This assay is designed to determine the percentage of GluN2B receptors in the brain that are

occupied by BMS-986169 after in vivo administration.

Subjects: Male CD-1 mice.

Procedure:

Animals are administered BMS-986163 or BMS-986169 intravenously at various doses.

At a predetermined time point corresponding to peak brain exposure, the animals are

euthanized.

The brains are rapidly excised and dissected.

Brain tissue is homogenized in a suitable buffer.

The homogenates are then incubated with a saturating concentration of --INVALID-LINK--

-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([3H]MK-801), a

radioligand that binds to a site within the NMDA receptor channel.

The amount of bound [3H]MK-801 is quantified using liquid scintillation counting.

Receptor occupancy is calculated by comparing the amount of [3H]MK-801 binding in

drug-treated animals to that in vehicle-treated controls. The reduction in binding in the

presence of BMS-986169 reflects the occupancy of the GluN2B receptor by the drug.[3]

Quantitative Electroencephalogram (qEEG)
qEEG is a translational biomarker used to assess the pharmacodynamic effects of a drug on

brain electrical activity.
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Subjects: Male Sprague-Dawley rats or cynomolgus monkeys.

Procedure:

Animals are surgically implanted with telemetry devices for EEG recording.

After a recovery period, baseline EEG recordings are obtained.

BMS-986163 is administered intravenously.

EEG data is continuously recorded post-dose.

The recorded EEG signals are subjected to quantitative analysis, typically involving

Fourier transformation to determine the power in different frequency bands (e.g., delta,

theta, alpha, beta, gamma).

Changes in the power of these frequency bands following drug administration are

indicative of the drug's pharmacodynamic effect on the CNS.[3]

Mouse Forced Swim Test (FST)
This is a widely used behavioral assay to screen for potential antidepressant efficacy.

Subjects: Male CD-1 mice.

Procedure:

Mice are individually placed in a cylinder of water from which they cannot escape.

The duration of immobility (the time the mouse spends floating with only minor movements

to keep its head above water) is recorded over a set period, typically the last four minutes

of a six-minute test.

BMS-986169 or BMS-986163 is administered prior to the test.

A reduction in immobility time is interpreted as an antidepressant-like effect.[3]

Novelty Suppressed Feeding (NSF) Test
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This test assesses anxiety-like and depression-like behavior in rodents.

Subjects: Male CD-1 mice.

Procedure:

Mice are food-deprived for a period (e.g., 24 hours) prior to the test.

Each mouse is placed in a novel, brightly lit arena with a single food pellet in the center.

The latency to begin eating is recorded.

A decrease in the latency to eat following administration of BMS-986163 or BMS-986169

suggests anxiolytic and/or antidepressant-like effects.[3]

Signaling Pathways and Visualizations
The negative allosteric modulation of GluN2B receptors by BMS-986169 is thought to trigger a

cascade of downstream signaling events that ultimately underlie its therapeutic potential. While

the precise pathway is an area of active research, a leading hypothesis, drawn from studies of

other rapid-acting antidepressants, involves the mTOR (mammalian target of rapamycin)

pathway.
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Caption: Proposed signaling cascade following GluN2B modulation by BMS-986169.
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Caption: Workflow for preclinical evaluation of BMS-986163 target engagement.

Conclusion
The available preclinical data provide compelling evidence for the robust CNS target

engagement of BMS-986163. Through its active metabolite, BMS-986169, it demonstrates high

affinity and selective negative allosteric modulation of the GluN2B receptor subunit. This target

engagement has been quantified through in vitro binding and functional assays, as well as in

vivo receptor occupancy studies. Furthermore, the pharmacodynamic consequences of this

target engagement are evident in translational biomarkers such as qEEG and in behavioral

models of antidepressant and anxiolytic activity. It is important to note that, to date, there is no

publicly available data from clinical trials, such as PET imaging studies, to confirm CNS target

engagement in humans. The preclinical profile of BMS-986163, however, strongly supports its

further investigation as a novel, rapid-acting therapeutic for major depressive disorder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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